molecular formula C12H11ClN4O3S2 B2857180 5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393568-41-7

5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2857180
M. Wt: 358.82
InChI Key: MDNVARPZVPMQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide, also known as CPDTB, is a chemical compound that has been widely studied for its potential applications in scientific research. CPDTB belongs to the class of thiadiazole compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Scientific Research Applications

Antileishmanial Activity

Compounds with the thiadiazole structure have been synthesized and evaluated for their antileishmanial activity. For instance, a study by Tahghighi et al. (2011) synthesized a series of 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents. These compounds showed significant in vitro activity against Leishmania major, suggesting potential for the development of new antiprotozoal agents. The most active compound in their study demonstrated a very low level of toxicity against macrophages, indicating selectivity towards the parasite (Tahghighi et al., 2011).

Broad Spectrum Anti-Infective Properties

Thiadiazoles, specifically nitazoxanide (NTZ) and its derivatives known as thiazolides, exhibit a broad spectrum of activities against helminths, protozoa, enteric bacteria, and viruses. The presence of a nitro group and various functional group modifications, like bromo- or chloro-substitutions, enhance their activity against a wide range of pathogens. This class of compounds has been noted for multiple mechanisms of action, including triggering apoptosis in proliferating mammalian cells, which may explain their effectiveness against intracellular pathogens (Hemphill et al., 2012).

Synthesis of Novel Heterocyclic Compounds

The reactivity of the thiadiazole moiety, especially when linked with benzamide or substituted benzamide groups, has been exploited to construct new heterocycles. These new compounds have potential applications in developing insecticides with high activity. Mohamed et al. (2020) described an efficient synthesis method for 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, a precursor for synthesizing novel heterocyclic compounds. Some synthesized compounds showed promising insecticidal activity, indicating the potential for agricultural applications (Mohamed et al., 2020).

properties

IUPAC Name

5-chloro-2-nitro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3S2/c1-2-5-21-12-16-15-11(22-12)14-10(18)8-6-7(13)3-4-9(8)17(19)20/h3-4,6H,2,5H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNVARPZVPMQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

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